molecular formula C9H9NO4 B14851896 4-Acetyl-6-methoxypyridine-2-carboxylic acid

4-Acetyl-6-methoxypyridine-2-carboxylic acid

Cat. No.: B14851896
M. Wt: 195.17 g/mol
InChI Key: SNHCKZCJUOIPEG-UHFFFAOYSA-N
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Description

4-Acetyl-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methoxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the acetylation of 6-methoxypyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 4-(hydroxyethyl)-6-methoxypyridine-2-carboxylic acid.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Acetyl-6-methoxypyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-6-methoxypyridine
  • 4-Methoxypyridine-2-carboxylic acid
  • 2-Methoxypyridine-4-carboxylic acid

Uniqueness

4-Acetyl-6-methoxypyridine-2-carboxylic acid is unique due to the presence of both acetyl and methoxy groups on the pyridine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-acetyl-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)6-3-7(9(12)13)10-8(4-6)14-2/h3-4H,1-2H3,(H,12,13)

InChI Key

SNHCKZCJUOIPEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)C(=O)O

Origin of Product

United States

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